molecular formula C16H16N4O3S2 B2900493 N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide CAS No. 1021109-06-7

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Cat. No. B2900493
CAS RN: 1021109-06-7
M. Wt: 376.45
InChI Key: NVTHUSONIHMLLC-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, commonly known as OPB-31121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamides, which are known for their antibacterial properties. OPB-31121 has been found to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

OPB-31121 has a unique mechanism of action, which involves the inhibition of carbonic anhydrase IX and XII. These enzymes play a crucial role in the regulation of pH in the tumor microenvironment, which is essential for the survival and growth of cancer cells. By inhibiting these enzymes, OPB-31121 disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
OPB-31121 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, colon, and prostate cancer. OPB-31121 has also been found to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer. In addition, it has been shown to have a low toxicity profile, making it a safe candidate for clinical trials.

Advantages and Limitations for Lab Experiments

OPB-31121 has several advantages for lab experiments. It has a unique mechanism of action, making it a promising candidate for the treatment of various diseases. It has also been found to have a low toxicity profile, making it a safe candidate for clinical trials. However, the synthesis of OPB-31121 is complex and requires several steps, which can be time-consuming and expensive. In addition, the efficacy of OPB-31121 may vary depending on the type of cancer and the stage of the disease.

Future Directions

There are several future directions for the research and development of OPB-31121. One direction is to further optimize the synthesis of OPB-31121 to improve its yield and purity. Another direction is to conduct more preclinical studies to evaluate the efficacy of OPB-31121 in different types of cancer and at different stages of the disease. In addition, clinical trials are needed to evaluate the safety and efficacy of OPB-31121 in humans. Finally, the development of new formulations and delivery methods for OPB-31121 may improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of OPB-31121 involves several steps, including the condensation reaction of 2-acetylpyridine with hydrazine hydrate, followed by the reaction of the resulting pyridazinone with 3-bromo-1-propanol. The final product is obtained by the reaction of the intermediate with thiophene-2-sulfonyl chloride. The synthesis of OPB-31121 has been optimized to yield high purity and high yield.

Scientific Research Applications

OPB-31121 has been extensively studied for its potential therapeutic applications. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in many types of cancer. OPB-31121 has also been found to inhibit the growth of several cancer cell lines in vitro and in vivo. In addition, it has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c21-15-5-4-14(13-6-9-17-10-7-13)19-20(15)11-2-8-18-25(22,23)16-3-1-12-24-16/h1,3-7,9-10,12,18H,2,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTHUSONIHMLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

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